phenyl N-(1-phenoxyethyl)carbamate
Description
Phenyl N-(1-phenoxyethyl)carbamate is a carbamate derivative characterized by a phenoxyethyl group attached to the carbamate nitrogen. Carbamates are widely studied for their biological activities, including enzyme inhibition, pesticidal, and anticancer properties. The compound’s structure suggests applications in agrochemicals or pharmaceuticals, akin to related carbamates like fenoxycarb (a pesticide) and cholinesterase inhibitors .
Properties
CAS No. |
35451-80-0 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
phenyl N-(1-phenoxyethyl)carbamate |
InChI |
InChI=1S/C15H15NO3/c1-12(18-13-8-4-2-5-9-13)16-15(17)19-14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17) |
InChI Key |
DJGRVJNGPKMBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC(=O)OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(1-phenoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 1-phenoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the transcarbamoylation of phenyl carbamate with 1-phenoxyethanol. This reaction can be catalyzed by tin compounds and carried out in toluene at elevated temperatures (around 90°C) to achieve good yields .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(1-phenoxyethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenol, 1-phenoxyethanol, and carbon dioxide.
Substitution: Nucleophilic substitution reactions can take place at the carbamate nitrogen, resulting in the formation of substituted carbamates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Phenol, 1-phenoxyethanol, carbon dioxide.
Oxidation: Phenyl isocyanate, 1-phenoxyethanol.
Substitution: Substituted carbamates.
Scientific Research Applications
Phenyl N-(1-phenoxyethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Agriculture: The compound serves as a precursor for the development of fungicides and herbicides.
Industrial Chemistry: It is employed in the production of polymers and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of phenyl N-(1-phenoxyethyl)carbamate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex. This inhibition disrupts the normal function of the enzyme, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a valuable tool in drug design.
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
Structural Comparisons
Table 1: Structural Features of Selected Carbamates
Key Observations :
Key Insights :
- Carcinogenicity: The phenoxyethyl group may reduce carcinogenic risk compared to vinyl carbamate, which is highly tumorigenic .
- Anticancer Potential: Analogous C-17-O-carbamates inhibit tumor cell invasion, implying that bulky substituents (e.g., phenoxyethyl) could modulate activity .
Key Points :
- Synthesis: Phenyl N-(1-phenoxyethyl)carbamate could be synthesized via a route similar to phenyl N-phenylcarbamate, substituting aniline with 1-phenoxyethylamine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
